molecular formula C20H20N2O6 B3900009 [(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate CAS No. 5925-99-5

[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate

Cat. No.: B3900009
CAS No.: 5925-99-5
M. Wt: 384.4 g/mol
InChI Key: RODYZFXJOWTGBH-LTGZKZEYSA-N
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Description

[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a benzoate group

Properties

CAS No.

5925-99-5

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

[(E)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate

InChI

InChI=1S/C20H20N2O6/c1-12-14-5-4-6-16(15(14)8-10-18(12)26-2)21-28-20(23)13-7-9-19(27-3)17(11-13)22(24)25/h7-11H,4-6H2,1-3H3/b21-16+

InChI Key

RODYZFXJOWTGBH-LTGZKZEYSA-N

SMILES

CC1=C(C=CC2=C1CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])OC

Isomeric SMILES

CC1=C(C=CC\2=C1CCC/C2=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])OC

Canonical SMILES

CC1=C(C=CC2=C1CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the preparation of the naphthalene derivative, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the benzoate ester through a condensation reaction with 4-methoxy-3-nitrobenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitro groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.

Uniqueness

[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in scientific research and potential therapeutic uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate
Reactant of Route 2
[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate

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